3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid
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Overview
Description
3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid is a heterocyclic organic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic benefits.
Mechanism of Action
Target of Action
It’s worth noting that coumarins, a group of compounds that include 3-methyl-3,4-dihydro-2h-chromene-4-carboxylic acid, have been found to interact with various biological targets due to their diverse biological activities .
Mode of Action
Coumarins are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Coumarins are known to influence a variety of biochemical pathways, leading to downstream effects such as anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .
Result of Action
Coumarins have been reported to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-butenal with salicylaldehyde in the presence of a base can lead to the formation of the chromene ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromene ring into dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce dihydrochromenes .
Scientific Research Applications
3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as cancer and neurodegenerative disorders.
Comparison with Similar Compounds
4H-Chromene-4-carboxylic acid: Shares a similar chromene core but lacks the methyl group at the 3-position.
2H-Chromene-2-carboxylic acid: Differs in the position of the carboxylic acid group and the degree of saturation in the chromene ring.
3-Methyl-2H-chromene-2-carboxylic acid: Similar structure but with variations in the position of functional groups.
Uniqueness: 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-chromene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-6-14-9-5-3-2-4-8(9)10(7)11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCPHIMFILAPOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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